Tridecane-2,6-dione Tridecane-2,6-dione
Brand Name: Vulcanchem
CAS No.: 71898-20-9
VCID: VC19371563
InChI: InChI=1S/C13H24O2/c1-3-4-5-6-7-10-13(15)11-8-9-12(2)14/h3-11H2,1-2H3
SMILES:
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol

Tridecane-2,6-dione

CAS No.: 71898-20-9

Cat. No.: VC19371563

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Tridecane-2,6-dione - 71898-20-9

Specification

CAS No. 71898-20-9
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
IUPAC Name tridecane-2,6-dione
Standard InChI InChI=1S/C13H24O2/c1-3-4-5-6-7-10-13(15)11-8-9-12(2)14/h3-11H2,1-2H3
Standard InChI Key OFPGVQBKVCOPPE-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(=O)CCCC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Tridecane-2,6-dione, systematically named as 2,6-tridecanedione, belongs to the class of aliphatic diketones. Its molecular formula, C13H24O2\text{C}_{13}\text{H}_{24}\text{O}_{2}, reflects a 13-carbon chain with two ketone functional groups positioned at carbons 2 and 6 . The compound’s IUPAC name derives from the parent alkane (tridecane) and the substitution pattern of the ketones. Structurally, the molecule adopts a linear conformation, with the ketone groups introducing polarity at specific positions along the otherwise hydrophobic carbon chain.

Molecular Geometry and Stereoelectronic Effects

Physicochemical Properties

The physicochemical profile of tridecane-2,6-dione is critical for predicting its behavior in experimental settings. Key properties, as documented in chemical databases, are summarized below:

PropertyValue
Molecular FormulaC13H24O2\text{C}_{13}\text{H}_{24}\text{O}_{2}
Molecular Weight212.328 g/mol
Exact Mass212.178 g/mol
Topological Polar Surface Area (TPSA)34.14 Ų
Partition Coefficient (LogP)3.68
CAS Registry Number71898-20-9

Polar Surface Area and Solubility

The topological polar surface area (TPSA) of 34.14 Ų indicates moderate polarity, primarily due to the two ketone groups . This property suggests partial solubility in polar solvents such as acetone or ethanol, though experimental solubility data are unavailable. The LogP value of 3.68 implies significant hydrophobicity, aligning with trends observed in long-chain aliphatic compounds . Such lipophilicity may favor partitioning into non-aqueous phases, a trait relevant to extraction or chromatographic separation processes.

Synthetic Approaches and Challenges

Oxidative Pathways

Controlled oxidation of diols or alkenes could yield diketones, though regioselectivity remains a challenge. For example, ozonolysis of a suitably substituted tridecene might generate the desired diketone, but precursor availability and reaction optimization would require extensive investigation .

Ketone Coupling Reactions

Research Gaps and Future Directions

The dearth of experimental studies on tridecane-2,6-dione underscores the need for targeted research:

  • Synthesis Optimization: Developing regioselective methods to synthesize the compound.

  • Spectroscopic Characterization: Obtaining IR, NMR, and mass spectra for definitive identification.

  • Toxicological Profiling: Assessing acute and chronic toxicity to establish safety guidelines.

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